molecular formula C7H12O5S B3055953 Benzenesulfonic acid, 2-methyl-, dihydrate CAS No. 68066-37-5

Benzenesulfonic acid, 2-methyl-, dihydrate

Cat. No.: B3055953
CAS No.: 68066-37-5
M. Wt: 208.23 g/mol
InChI Key: YRMUCUFPXSOGTE-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-methyl-, dihydrate is an organosulfur compound with the molecular formula C7H12O5S. It is a crystalline solid commonly used in various fields of research and industry. This compound is a derivative of benzenesulfonic acid, where a methyl group is attached to the benzene ring, and it exists in a dihydrate form, meaning it includes two molecules of water in its crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzenesulfonic acid, 2-methyl-, dihydrate is typically synthesized through the sulfonation of toluene (methylbenzene) using concentrated sulfuric acid. The reaction involves the electrophilic aromatic substitution of the methyl group on the benzene ring by the sulfonic acid group. The general reaction is as follows:

C7H8+H2SO4C7H7SO3H+H2O\text{C}_7\text{H}_8 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_7\text{H}_7\text{SO}_3\text{H} + \text{H}_2\text{O} C7​H8​+H2​SO4​→C7​H7​SO3​H+H2​O

The product is then crystallized to obtain the dihydrate form .

Industrial Production Methods: In industrial settings, the sulfonation process is carried out in large reactors where toluene is mixed with fuming sulfuric acid (oleum). The reaction is controlled at specific temperatures to ensure complete sulfonation. The resulting product is then purified and crystallized to obtain this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the methyl group is oxidized to form benzoic acid derivatives.

    Reduction: The compound can be reduced to form corresponding sulfonic acid derivatives with reduced functional groups.

    Substitution: It undergoes electrophilic aromatic substitution reactions, such as nitration, halogenation, and alkylation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid catalyst for halogenation.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Reduced sulfonic acid derivatives.

    Substitution: Nitrobenzenesulfonic acid, halobenzenesulfonic acid, and alkylbenzenesulfonic acid.

Scientific Research Applications

Benzenesulfonic acid, 2-methyl-, dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl chlorides.

    Biology: Employed in the study of enzyme inhibition and protein modification due to its strong acidic nature.

    Medicine: Utilized in the formulation of pharmaceutical drugs as a counterion to improve the solubility and stability of active ingredients.

    Industry: Acts as a surfactant in detergents and cleaning agents, and as a catalyst in various chemical processes

Comparison with Similar Compounds

    Benzenesulfonic acid: The parent compound without the methyl group.

    p-Toluenesulfonic acid: Similar structure but with the sulfonic acid group in the para position relative to the methyl group.

    Sulfanilic acid: Contains an amino group instead of a methyl group.

Uniqueness: Benzenesulfonic acid, 2-methyl-, dihydrate is unique due to the presence of both a methyl group and a sulfonic acid group on the benzene ring, which imparts distinct chemical properties. The dihydrate form also influences its solubility and reactivity compared to its anhydrous counterparts .

Properties

IUPAC Name

2-methylbenzenesulfonic acid;dihydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S.2H2O/c1-6-4-2-3-5-7(6)11(8,9)10;;/h2-5H,1H3,(H,8,9,10);2*1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMUCUFPXSOGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)O.O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80500417
Record name 2-Methylbenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68066-37-5
Record name 2-Methylbenzene-1-sulfonic acid--water (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80500417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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